molecular formula C14H30ClN3O2 B14696569 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride CAS No. 24269-46-3

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride

Cat. No.: B14696569
CAS No.: 24269-46-3
M. Wt: 307.86 g/mol
InChI Key: GCSDIVRDDLXUCQ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride is a chemical compound with a complex structure that finds applications in various fields of science and industry

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride involves several steps. The synthetic routes typically include the reaction of piperazine derivatives with diethylaminoethyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential effects on biological systems.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, propyl ester, hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

CAS No.

24269-46-3

Molecular Formula

C14H30ClN3O2

Molecular Weight

307.86 g/mol

IUPAC Name

propyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H29N3O2.ClH/c1-4-13-19-14(18)17-11-9-16(10-12-17)8-7-15(5-2)6-3;/h4-13H2,1-3H3;1H

InChI Key

GCSDIVRDDLXUCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1CCN(CC1)CCN(CC)CC.Cl

Origin of Product

United States

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